molecular formula C17H12O5 B3025194 5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one CAS No. 554431-14-0

5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one

Cat. No. B3025194
CAS RN: 554431-14-0
M. Wt: 296.27 g/mol
InChI Key: PIMKUNSPQPDNTP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including hydroxy groups and a chromenone structure. Chromenones are a type of organic compound with a three-ring structure that includes a fused pyran and benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For similar compounds, reactions may involve the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and thermogravimetric analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis Methods : Zhu et al. (2018) have developed methods for synthesizing complex compounds including various derivatives of chromenes through one-pot cascade reactions, highlighting the versatility of these compounds in synthetic chemistry (Zhu et al., 2018).
  • Fluorescence Properties : Shi et al. (2017) explored the fluorescence properties of several benzo[c]chromene derivatives, noting their potent fluorescence in both solutions and solid states, indicating potential applications in material science (Shi et al., 2017).
  • Chiral Chromenes Synthesis : Samet et al. (2013) focused on synthesizing optically active chromenes, demonstrating the potential of these compounds in developing chirally pure pharmaceuticals (Samet et al., 2013).

Advanced Material Applications

  • Ionochromic Properties : Nikolaeva et al. (2020) discovered multifunctional ionochromic compounds based on benzo[f]chromene derivatives, which change color and fluorescence properties upon complexation with metal cations and anions, suggesting applications in sensing and detection technologies (Nikolaeva et al., 2020).
  • Photochromism in Solid State : Hobley et al. (2000) reported on the photochromic properties of chromene crystals, a phenomenon that can be exploited in the development of optical materials and switches (Hobley et al., 2000).

Biological Activity and Pharmaceutical Applications

  • Antimicrobial Activity : Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and found them to exhibit significant antibacterial activity, indicating potential use in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Miscellaneous Applications

  • Organic Synthesis : Various studies have demonstrated the utility of chromenes in organic synthesis, showcasing their role in the synthesis of complex organic molecules, which could have implications across various fields of chemistry and pharmacology (Azab & Latif, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would involve how the compound interacts with biological systems .

properties

IUPAC Name

5,15-dihydroxy-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O5/c18-9-2-4-13-14(7-9)21-6-5-12-11-3-1-10(19)8-15(11)22-17(20)16(12)13/h1-4,7-8,18-19H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMKUNSPQPDNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)O)C3=C1C4=C(C=C(C=C4)O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one
Reactant of Route 2
5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one
Reactant of Route 3
5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one
Reactant of Route 4
5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one
Reactant of Route 5
5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one
Reactant of Route 6
5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one

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